7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
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Overview
Description
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 2nd position on the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-3-methoxybenzaldehyde with thioglycolic acid in the presence of a base can lead to the formation of the desired benzothiophene ring system. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize production costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity can be employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-benzo[b]thiophene-2-carboxylic acid: Lacks the fluorine atom at the 7th position.
7-Fluoro-benzo[b]thiophene-2-carboxylic acid: Lacks the methoxy group at the 6th position.
7-Fluoro-6-methoxy-benzo[b]thiophene: Lacks the carboxylic acid group at the 2nd position.
Uniqueness
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is unique due to the combination of the fluorine atom, methoxy group, and carboxylic acid group on the benzothiophene ring. This unique combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c1-14-6-3-2-5-4-7(10(12)13)15-9(5)8(6)11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSHNCFIEYCSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(S2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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